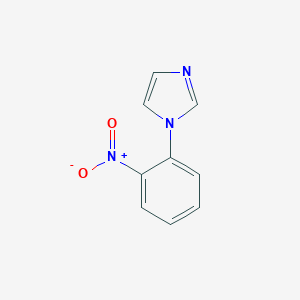

1-(2-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESJLLCGKVDGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-nitrophenyl)-1H-imidazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-nitrophenyl)-1H-imidazole

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a nucleophilic imidazole ring tethered to an electrophilically activated nitrophenyl group, imparts a rich and tunable reactivity. The strategic positioning of the nitro group ortho to the imidazole linkage is key to its utility, primarily as a precursor to N-aryl anilines and subsequently to complex fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a five-membered imidazole ring linked via a nitrogen atom to the C1 position of a 2-nitrophenyl ring. The nitro group (-NO₂) at the C2 position is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule.[1][2] This electron-withdrawing effect reduces the basicity of the imidazole ring compared to unsubstituted imidazole and activates the phenyl ring for certain transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(o-nitrophenyl)imidazole, (2-nitrophenyl)imidazole | [3] |

| CAS Number | 23309-16-2 | [3] |

| Molecular Formula | C₉H₇N₃O₂ | [3][4] |

| Molecular Weight | 189.17 g/mol | [3][4] |

| Appearance | Solid (form) | [4] |

| InChI Key | HESJLLCGKVDGIB-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C(=C1)N2C=CN=C2)[O-] | [3] |

| XLogP3-AA | 1.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Synthesis and Characterization

The most prevalent and efficient method for the synthesis of N-aryl imidazoles, including this compound, is the copper-catalyzed Ullmann condensation.[5][6] This cross-coupling reaction provides a direct and reliable route for the formation of the C(aryl)-N(imidazole) bond.

Rationale for the Ullmann Condensation

The Ullmann condensation is the method of choice for several reasons:

-

Substrate Scope: It is highly effective for coupling N-H containing heterocycles like imidazole with aryl halides.[7]

-

Catalysis: Modern protocols utilize soluble copper(I) catalysts, often in conjunction with a ligand, which allows the reaction to proceed under milder conditions (e.g., lower temperatures) than traditional stoichiometric copper-mediated reactions.[5][8]

-

Activation: The presence of an electron-withdrawing group (like the -NO₂ group) on the aryl halide can facilitate the reaction, though it is not strictly necessary with modern catalytic systems.[5]

The general mechanism involves the coordination of the imidazole and the aryl halide to a copper(I) center, followed by oxidative addition and reductive elimination to form the desired product and regenerate the catalyst.[5]

Detailed Experimental Protocol: Synthesis

This protocol describes a representative copper-catalyzed N-arylation of imidazole with 1-chloro-2-nitrobenzene.

Materials:

-

Imidazole (1.2 equivalents)

-

1-Chloro-2-nitrobenzene (1.0 equivalent)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

4,7-Dimethoxy-1,10-phenanthroline (Ligand) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate, Hexanes, Brine, Anhydrous sodium sulfate (for workup)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and the base (K₂CO₃, 2.0 eq.).

-

Reagent Addition: Add imidazole (1.2 eq.) and 1-chloro-2-nitrobenzene (1.0 eq.) to the flask.

-

Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the aryl halide).

-

Reaction Conditions: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 16-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes help remove the DMF solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Visualization: Synthesis Workflow

Caption: Ullmann condensation workflow for synthesizing this compound.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods. The expected data are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (500 MHz, CDCl₃) | δ ~8.0-8.2 ppm (m, 1H, Ar-H ortho to -NO₂); δ ~7.6-7.8 ppm (m, 4H, Ar-H and Im-H); δ ~7.2-7.3 ppm (m, 2H, Im-H). The signals for the imidazole protons are typically singlets or narrow multiplets, while the nitrophenyl protons exhibit characteristic aromatic splitting patterns (dd, td). |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~147 ppm (Ar-C-NO₂); δ ~135-118 ppm (Ar-C and Im-C); Signals for 6 aromatic carbons and 3 imidazole carbons are expected. |

| FT-IR (ATR, cm⁻¹) | ~3100 cm⁻¹ (C-H aromatic stretch); ~1600 cm⁻¹ (C=C aromatic stretch); ~1520 cm⁻¹ (asymmetric -NO₂ stretch) ; ~1350 cm⁻¹ (symmetric -NO₂ stretch) . The two strong absorptions for the nitro group are highly characteristic. |

| Mass Spec (EI or ESI) | [M+H]⁺ = 190.06 g/mol for C₉H₈N₃O₂⁺ |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nitro group, which serves as a versatile functional handle for subsequent transformations.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the ortho-nitro group to an amine, yielding 1-(2-aminophenyl)-1H-imidazole .[1][9] This transformation is a gateway to a wide range of derivatives, as the resulting aniline is a potent nucleophile.

Causality behind Reagent Choice:

-

Tin(II) Chloride (SnCl₂): A classic and robust method for nitro group reduction in acidic media. It is tolerant of many functional groups but requires stoichiometric amounts of the metal salt and an acidic workup.

-

Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that uses a heterogeneous catalyst (palladium on carbon) and hydrogen gas. It often proceeds under milder conditions with high yields, and the by-product is water. This method is preferred in many modern synthetic applications for its efficiency and cleaner waste profile.

Protocol: Catalytic Hydrogenation of the Nitro Group

-

Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

-

Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature under a hydrogen atmosphere.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-aminophenyl)-1H-imidazole, which can often be used in the next step without further purification.

Visualization: Nitro Group Reduction

Caption: Key transformation of this compound to its amino derivative.

Applications in Drug Development and Materials Science

The synthetic utility of this compound stems from its role as a precursor to more complex molecular scaffolds.

Precursor for Fused Heterocyclic Systems

The reduction product, 1-(2-aminophenyl)-1H-imidazole, is a key intermediate for synthesizing fused heterocyclic compounds. For instance, it can undergo intramolecular cyclization or condensation reactions with various electrophiles to form tricyclic systems like imidazo[1,2-a]quinoxalines , which are investigated for their biological activities.[10]

The Nitroimidazole Motif in Medicinal Chemistry

While the title compound has the nitro group on the phenyl ring, the broader class of nitroimidazoles (where the nitro group is on the imidazole ring) is of immense importance in drug discovery.[11] These compounds are often used as:

-

Hypoxia-activated prodrugs: In the low-oxygen environment of tumors, the nitro group can be bioreduced to generate cytotoxic species, making them selective anticancer agents.[12]

-

Antimicrobial agents: Compounds like metronidazole are used to treat anaerobic bacterial and parasitic infections.[11]

The study of this compound and its derivatives contributes to the broader understanding of how nitroaromatic compounds interact with biological systems.

Visualization: Synthetic Utility

Caption: Synthetic pathway from this compound to valuable scaffolds.

Safety Information

According to supplier safety data, this compound should be handled with care.

-

Hazards: It is classified as causing serious eye damage (H318).[4]

-

Precautions: Standard personal protective equipment, including safety goggles and gloves, should be worn (P280). In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338).[4]

Conclusion

This compound is a compound of significant synthetic value. Its preparation via robust Ullmann condensation protocols and the versatile reactivity of its nitro group make it an indispensable intermediate. The facile reduction to 1-(2-aminophenyl)-1H-imidazole opens a direct path to complex, fused heterocyclic systems of interest in drug discovery and materials science. This guide has provided the foundational chemical properties, detailed experimental procedures, and the strategic rationale behind its use, equipping researchers to effectively leverage this molecule in their synthetic endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Nitroaryl Compounds in Chemical Synthesis.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Mamedov, V. A., et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews.

- Wikipedia. (n.d.). Nitro compound.

- MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules.

- Ono, N. (2001). The nitro group in organic synthesis. Wiley-VCH.

- Wikipedia. (n.d.). Ullmann condensation.

- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

- Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.

- Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Wikipedia. (n.d.). Imidazole.

- MDPI. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules.

- LookChem. (n.d.). Cas 23309-16-2, Imidazole, 1-(o-nitrophenyl).

- MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitro compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H7N3O2 | CID 821062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Nitrophenyl)-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its distinct molecular architecture, featuring a polar nitro group positioned ortho to the imidazole-substituted phenyl ring, imparts a unique set of physicochemical properties that govern its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development. This document delves into its molecular and structural characteristics, spectral data, and provides standardized protocols for its characterization, serving as an essential resource for scientists engaged in its study and utilization.

Molecular and Structural Properties

The foundational characteristics of this compound are detailed in the following table, providing a snapshot of its key molecular identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23309-16-2 | PubChem[1] |

| XLogP3-AA (Computed) | 1.5 | PubChem[1] |

The molecular structure of this compound, as illustrated below, reveals the spatial arrangement of the nitro group relative to the imidazole ring, a key determinant of its chemical reactivity and intermolecular interactions.

Caption: Molecular structure of this compound.

Spectroscopic and Physicochemical Data

While comprehensive experimental data for this compound remains elusive in publicly available literature, this section outlines the expected spectroscopic characteristics and provides data for isomeric analogs to offer a comparative context.

Spectral Properties

-

Mass Spectrometry (MS): GC-MS data for this compound is available in the SpectraBase database under the identifier O-13-576-1.[1]

-

Infrared (IR) Spectroscopy: An FTIR spectrum, obtained using a KBr-pellet technique with a Bruker IFS 85 instrument, is also accessible in the SpectraBase database.[1]

Physicochemical Properties

-

Melting Point: The experimental melting point for this compound is not explicitly documented in the surveyed literature. For comparison, the melting point of the isomeric 1-(4-nitrophenyl)-1H-imidazole is reported to be in the range of 203.0 to 207.0 °C.

-

Boiling Point: An experimental boiling point has not been determined.

-

Solubility: While specific solubility data is unavailable, its predicted XLogP3 value of 1.5 suggests moderate lipophilicity.[1] It is anticipated to exhibit limited solubility in water and greater solubility in organic solvents. For context, the solubility of the 4-nitro isomer has been reported as >28.4 µg/mL at pH 7.4.[3]

-

pKa (Dissociation Constant): The experimental pKa value for this compound is not available. The IUPAC Digitized pKa Dataset may contain relevant information.[1] The electron-withdrawing nature of the nitro group is expected to decrease the basicity of the imidazole ring compared to unsubstituted imidazole.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a series of standardized characterization techniques should be employed. The following section details the methodologies for these essential analyses.

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound was not found in the search results, a common synthetic route for N-arylimidazoles is the Ullmann condensation. This reaction involves the coupling of an aryl halide with imidazole in the presence of a copper catalyst and a base.

Illustrative Ullmann Condensation Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-2-nitrobenzene (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the isolated product using NMR, IR, and mass spectrometry.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Analysis: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the imidazole and phenyl rings.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Analysis: Determine the molecular weight of the compound by identifying the molecular ion peak (M⁺). Analyze the fragmentation pattern to further confirm the structure.

Conclusion

This compound possesses a distinct set of physicochemical properties that are of considerable interest to the scientific community. While a complete experimental dataset is not yet fully available in the public domain, this guide provides a comprehensive overview of its known and predicted characteristics. The provided protocols for synthesis and characterization offer a standardized approach for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its physical properties, which will undoubtedly facilitate its broader application in drug discovery and materials science.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-imidazole. National Center for Biotechnology Information.

- Georganics. (n.d.). 1-(4-Nitrophenyl)-1H-imidazole.

- Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- SpectraBase. (n.d.). 1H-Imidazole, 1-(2-nitrophenyl)-.

- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(2-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 1-(2-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its structural characteristics, spectroscopic signature, and the computational approaches used to understand its properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel imidazole-based compounds.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for drug design. The introduction of a nitrophenyl group at the 1-position, as in this compound, significantly influences the molecule's steric and electronic landscape, opening avenues for its application in various therapeutic areas, including as an antimicrobial and anticancer agent.[2] Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its mechanism of action and for the rational design of next-generation therapeutics.

Molecular Identity and Physicochemical Properties

-

IUPAC Name: this compound[3]

-

CAS Number: 23309-16-2[3]

-

Molecular Formula: C₉H₇N₃O₂[3]

-

Molecular Weight: 189.17 g/mol [3]

-

Appearance: Typically a solid at room temperature.

| Property | Value | Source |

| Molecular Weight | 189.17 g/mol | PubChem[3] |

| XLogP3-AA | 1.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Elucidation of the Molecular Structure

The definitive understanding of a molecule's structure is derived from a combination of experimental techniques and computational modeling.

Crystallographic Data: Insights from Analogs

A key structural parameter for this compound is the dihedral angle between the imidazole and the 2-nitrophenyl rings. The steric hindrance imposed by the ortho-nitro group is expected to force the two rings out of planarity. This is in contrast to some 1-(4-nitrophenyl)imidazole derivatives where near co-planarity has been observed.[5][6] In the case of 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium bromide, the dihedral angle between the fused imidazole and the 4-nitrophenyl rings is 24.26 (6)°.[5] For 1-(2,6-diisopropylphenyl)-1H-imidazole, a sterically hindered analog, the dihedral angle between the imidazole and phenyl rings is significant.[6] It is therefore highly probable that this compound adopts a non-planar conformation.

The bond lengths and angles within the imidazole ring itself are expected to be consistent with other N-substituted imidazoles, exhibiting characteristic C=C and C-N bond distances.[6]

Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecule, confirming its identity and providing information about its chemical environment.

The FTIR spectrum of this compound, available on PubChem, displays characteristic absorption bands. Key expected vibrational modes include:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C=N and C=C stretching (imidazole and phenyl rings): These appear in the 1600-1400 cm⁻¹ region.

-

C-N stretching: Found in the 1300-1200 cm⁻¹ range.

While a fully assigned spectrum for this compound is not published, typical chemical shift ranges for related compounds can be referenced.

-

¹H NMR:

-

¹³C NMR:

Synthesis of this compound

The synthesis of N-arylimidazoles can be achieved through several established methods. A common approach involves the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[2][8] Another prevalent method is the Ullmann condensation, which involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst.

General Synthetic Protocol (Illustrative)

A plausible synthetic route for this compound involves the reaction of imidazole with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the presence of a base.

Workflow for a plausible synthesis:

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of imidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate or sodium hydride.

-

Reaction: To the resulting mixture, add 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene dropwise at room temperature or with gentle heating.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Computational Modeling of Molecular Structure

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular structure and electronic properties of this compound.[10][11][12][13][14]

DFT-Based Geometry Optimization

DFT calculations can provide a highly accurate prediction of the molecule's lowest energy conformation, including bond lengths, bond angles, and dihedral angles. A typical workflow for such a calculation is as follows:

Caption: A typical workflow for DFT-based molecular structure analysis.

Predicted Structural Parameters (Hypothetical Data Based on Analogs)

The following table presents hypothetical, yet plausible, DFT-calculated geometrical parameters for this compound, based on data from similar structures.

| Parameter | Predicted Value |

| C-N (Imidazole Ring) | ~1.33 - 1.39 Å |

| C=C (Imidazole Ring) | ~1.36 Å |

| C-N (Inter-ring) | ~1.45 Å |

| N-O (Nitro Group) | ~1.23 Å |

| Dihedral Angle (Imidazole-Phenyl) | ~40-60° |

Electronic Properties

DFT calculations also allow for the analysis of the molecule's electronic structure, which is crucial for understanding its reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is expected to be localized primarily on the imidazole ring, while the LUMO is likely to be centered on the electron-deficient nitrophenyl moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.[10]

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, negative potential (red/yellow) is expected around the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms.

Conclusion and Future Directions

This compound presents a fascinating case study in the interplay of steric and electronic effects on molecular structure. While a complete experimental structural elucidation is pending, a combination of spectroscopic data from public repositories and computational modeling of related compounds provides a robust working model of its three-dimensional architecture. The non-planar arrangement, a consequence of the ortho-nitro group, is a defining feature that will undoubtedly influence its biological activity and material properties.

Future research should prioritize the single-crystal X-ray diffraction analysis of this compound to provide definitive experimental data on its solid-state conformation. Furthermore, detailed 2D NMR studies would enable unambiguous assignment of its proton and carbon signals, providing a benchmark for both synthetic and computational chemists. Such foundational data will be instrumental in accelerating the development of novel imidazole-based compounds for a wide range of applications.

References

- Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1398–1401.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. PubMed Central.

- MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole.

- Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

- National Center for Biotechnology Information. (2022). Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. PubMed Central.

- International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.

- Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Indian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.

- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2993–3011.

- ResearchGate. (n.d.). First-principles study of structure and electronic properties of phenyl imidazole.

- National Center for Biotechnology Information. (n.d.). 1,2,4,5-Tetraphenyl-1H-imidazole. PubMed Central.

- International Union of Crystallography. (2024). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium bromide.

- MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods.

- International Union of Crystallography. (2024). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide.

- ResearchGate. (n.d.). 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride.

- ResearchGate. (2018). Ab Initio Study on Electronic Structure of Some Imidazole Derivatives and Its Correlation with Corrosion Inhibition Properties.

- National Center for Biotechnology Information. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central.

- ResearchGate. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.

- Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole.

- ResearchGate. (n.d.). Design synthesis and characterization of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-Yl)-6-methylpyridine:FT-IR, NMR, and computational investigation.

- ResearchGate. (n.d.). Computational exploration, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of 3a,8a-Dihydroxy-1-phenyl-1,3, 3a,8a-tetrahydro- indeno[1,2-d] imidazole-2,8-dione.

Sources

- 1. Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C9H7N3O2 | CID 821062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. rsc.org [rsc.org]

- 10. Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

1-(2-nitrophenyl)-1H-imidazole CAS number 23309-16-2

An In-depth Technical Guide to 1-(2-nitrophenyl)-1H-imidazole (CAS: 23309-16-2)

Authored by: A Senior Application Scientist

Foreword: A Molecule of Latent Potential

In the landscape of heterocyclic chemistry, the imidazole ring stands as a cornerstone, a privileged scaffold found in vital biomolecules and a multitude of pharmaceuticals.[1][2] When this versatile heterocycle is coupled with a nitrophenyl group, specifically at the ortho position, we arrive at this compound. This molecule, while seemingly a straightforward intermediate, is a nexus of chemical reactivity and latent biological activity. The strategic placement of the nitro group imparts unique electronic properties and serves as a synthetic handle for profound molecular transformations. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its characterization, and the strategic thinking required to unlock its potential in medicinal chemistry and materials science.

Core Physicochemical & Structural Characteristics

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in both reaction vessels and biological systems, dictating solubility, stability, and reactivity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23309-16-2 | [3][4] |

| Molecular Formula | C₉H₇N₃O₂ | [3][5] |

| Molecular Weight | 189.17 g/mol | [3][5] |

| Appearance | Solid (typically a powder) | [6] |

| Melting Point | 97-98 °C | [3] |

| Boiling Point | 375 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.33 g/cm³ (Predicted) | [3] |

| pKa | 4.65 ± 0.10 (Predicted, for the conjugate acid) | [3] |

The predicted pKa suggests that the imidazole ring is weakly basic, a critical factor for its role in catalytic cycles or as a ligand.[3] The melting point of 97-98°C provides a primary, tangible metric for purity assessment following synthesis.[3]

Synthesis and Purification: A Protocol Built on Logic

The formation of the N-aryl bond between the imidazole and the nitrophenyl ring is the central challenge in synthesizing this molecule. While several methods exist for N-arylation, copper-catalyzed Ullmann-type condensations offer a reliable and scalable approach, particularly given the activated nature of the aryl halide due to the electron-withdrawing nitro group.[7][8][9][10][11]

Recommended Synthetic Protocol: Copper(I)-Catalyzed N-Arylation

This protocol is designed as a self-validating system. Each step has a clear purpose, and checkpoints are included to ensure the reaction is proceeding as expected.

Causality Statement: We select a copper-catalyzed Ullmann condensation for its high functional group tolerance and proven efficacy in forming C(aryl)-N bonds.[10][11] The use of an inorganic base like potassium carbonate is crucial; it acts as a proton scavenger to deprotonate the imidazole N-H, generating the nucleophilic imidazolide anion required for the coupling reaction, without introducing competing nucleophiles. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point, allowing for the necessary thermal energy input, and its ability to solubilize both the organic substrates and the inorganic base.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Reagent Addition: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous DMF via syringe, followed by 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (1.1 eq). The fluoro-substituted arene is often more reactive.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 2-4 hours, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting imidazole and the appearance of a new, higher Rf UV-active spot indicates product formation.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification:

-

Recrystallization (Preferred for high purity): Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration.

-

Column Chromatography: If the crude product is an oil or contains significant impurities, purify it using silica gel chromatography with a hexane/ethyl acetate gradient.

-

-

Validation: Confirm the identity and purity of the final product by melting point determination, NMR, and MS analysis. A sharp melting point close to the literature value (97-98 °C) is a strong indicator of high purity.[3]

Spectroscopic and Analytical Profile

Accurate characterization is non-negotiable. The following data serves as a benchmark for confirming the successful synthesis of this compound.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Imidazole Protons: Three distinct signals. H2 (imidazole) will be the most downfield singlet (~7.6 ppm). H4 and H5 will appear as two separate signals (~7.1-7.3 ppm).Nitrophenyl Protons: Four signals in the aromatic region (~7.0-8.2 ppm) exhibiting coupling patterns consistent with a 1,2-disubstituted benzene ring. |

| ¹³C NMR | Imidazole Carbons: Three signals (~118-140 ppm).Nitrophenyl Carbons: Six signals, including the ipso-carbon attached to the nitro group (highly deshielded) and the ipso-carbon attached to the imidazole ring. |

| IR (FTIR) | ~1520 & ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro (NO₂) group.~3100-3150 cm⁻¹: C-H stretching of the aromatic rings.~1600, ~1480 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and imidazole rings. |

| Mass Spec. (MS) | [M+H]⁺: Expected at m/z 190.0611 for C₉H₈N₃O₂⁺.Molecular Ion [M]⁺: Expected at m/z 189.0538. |

Note: Predicted NMR shifts are based on general principles and data from similar structures.[12] Experimental values should be confirmed on the synthesized material.

Chemical Reactivity and Biological Mechanism of Action

The true utility of this compound lies in its reactivity, which is dominated by the nitro group.

Key Chemical Transformation: Reduction of the Nitro Group

The most valuable synthetic transformation is the reduction of the ortho-nitro group to an amine, yielding 1-(2-aminophenyl)-1H-imidazole. This is a gateway to a vast array of complex heterocyclic systems, particularly benzimidazoles, through intramolecular cyclization reactions.

-

Common Reduction Conditions:

-

Catalytic hydrogenation (H₂, Pd/C)

-

Chemical reduction (SnCl₂/HCl, Fe/NH₄Cl)

-

Postulated Mechanism of Action in Biological Systems

As a member of the nitroimidazole class, the molecule's potential biological activity is intrinsically linked to the reductive metabolism of its nitro group.[13] This is especially relevant in hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacterial infections.

The Reductive Activation Hypothesis:

-

Selective Reduction: In hypoxic cells, nitroreductase enzymes can transfer an electron to the nitro group, forming a nitro radical anion.[14]

-

Radical Cascade: This highly reactive radical can undergo further reduction to generate cytotoxic species like nitroso and hydroxylamine derivatives.[13]

-

Macromolecular Damage: These reactive intermediates can covalently bind to and damage critical macromolecules like DNA, leading to strand breaks and cell death.[15]

This mechanism is the foundation for the use of nitroimidazoles as antimicrobial agents and as radiosensitizers to enhance the efficacy of cancer radiation therapy.[16]

Caption: Postulated bio-reductive activation pathway of nitroimidazole compounds.

Applications in Drug Discovery and Materials Science

This compound is primarily a building block. Its value is realized in the derivatives it can form.

-

Antimicrobial Agents: The nitroimidazole scaffold is the basis for drugs like metronidazole and benznidazole, used to treat anaerobic bacterial and parasitic infections.[17][18][19] New derivatives are constantly being explored to overcome drug resistance.[17]

-

Anticancer Agents: The ability to be selectively activated in hypoxic tumor environments makes this scaffold a prime candidate for developing hypoxia-activated prodrugs and radiosensitizers.[20] The reduction product, 1-(2-aminophenyl)-1H-imidazole, can be used to synthesize novel benzimidazole derivatives, which are known to target DNA and enzymes like topoisomerase and PARP.[20][21]

-

N-Heterocyclic Carbene (NHC) Ligands: The imidazole ring is the precursor to NHC ligands, which are pivotal in modern organometallic catalysis. While this specific compound is not a direct precursor, its derivatives could be tailored to create specialized ligands with unique electronic and steric properties.

Safety and Handling

Proper handling is essential for laboratory safety and to maintain the integrity of the compound.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Storage: Store in a cool, dry place, away from heat, flames, and strong oxidizing agents. Keep the container tightly sealed.[6]

-

Hazards: While specific toxicity data is limited, nitroaromatic compounds should be handled as potentially hazardous. Avoid inhalation, ingestion, and skin contact.[6]

Conclusion

This compound, CAS 23309-16-2, transcends its role as a simple chemical intermediate. It is a strategically designed molecule where the interplay between the imidazole ring and the ortho-nitro group creates a platform for significant chemical and biological exploration. Its synthesis via robust copper-catalyzed methods is well-established, and its characterization is straightforward. The true potential of this compound is unlocked through the selective reduction of its nitro group, paving the way for novel antimicrobial agents, hypoxia-targeted anticancer drugs, and potentially new classes of functional materials. For the researcher, it offers not just a building block, but a gateway to innovation.

References

- 2-Methyl-1-(4-nitrophenyl)-1H-imidazole - PubChem. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1-4-nitrophenyl-1H-imidazole

- This compound | C9H7N3O2 | CID 821062 - PubChem. National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-2-nitrophenyl-1H-imidazole

- Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. ResearchGate. URL: https://www.researchgate.

- 2-(4-nitrophenyl)-1H-imidazole - 1614-06-8, C9H7N3O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. URL: https://www.chemsynthesis.com/base/chemical-structure-1614-06-8.html

- Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. URL: http://www.ijp-online.com/archives/2005/006/001/037006001_049.pdf

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2375–2391. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794017/

- 2-Nitro-1-vinyl-1H-imidazole. ResearchGate. URL: https://www.researchgate.net/publication/339241908_2-Nitro-1-vinyl-1H-imidazole

- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo0504719

- Cas 23309-16-2, Imidazole, 1-(o-nitrophenyl) -. LookChem. URL: https://www.lookchem.com/cas-233/23309-16-2.html

- Imidazole - Wikipedia. URL: https://en.wikipedia.org/wiki/Imidazole

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. URL: https://brieflands.com/articles/jjm-102506.html

- Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. URL: https://www.organic-chemistry.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. URL: https://www.mdpi.com/1420-3049/27/11/3440

- This compound. AA Blocks. URL: https://www.aablocks.com/product/23309-16-2.html

- Maya, J. D., et al. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical Pharmacology, 65(6), 999-1006. URL: https://pubmed.ncbi.nlm.nih.gov/12623132/

- Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25555734/

- 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate. URL: https://www.researchgate.net/figure/1H-NMR-spectrum-of-2-4-nitrophenyl-1-4-5-triphenyl-1H-imidazole_fig2_324483751

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. URL: https://www.mdpi.com/2073-4344/12/12/1559

- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. URL: https://www.rsc.

- Safety Data Sheet for this compound. BroadPharm. URL: https://broadpharm.

- A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo051084g

- Chemical and Pharmacological Properties of Imidazoles. IJPPR. URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2014/09/2-Chemical-and-Pharmacological-Properties-of-Imidazoles.pdf

- Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-4-nitroimidazole-derivatives-with-antibacterial-activity-Reagents-and_fig2_359300627

- Medicinal Significance of Nitroimidazoles. URL: http://nopr.niscair.res.in/bitstream/123456789/24647/1/IJCT%2010(6)%20615-626.pdf

- Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21819349/

- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. URL: https://www.researchgate.net/publication/232049969_Ullmann_condensation_using_copper_or_copper_oxide_as_the_reactant_Arylation_of_active_hydrogen_compounds_imides_amides_amines_phenol_benzoic_acid_and_phenylacetylene

- Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs. Google Patents. URL: https://patents.google.

- Chemical Properties of 2-Pentanol, 2,3-dimethyl- (CAS 4911-70-0). Cheméo. URL: https://www.chemeo.com/cid/70-348-1/2-Pentanol-2-3-dimethyl-.html

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/155

- Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. IJPPR. URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2016/06/10.pdf

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. URL: https://www.jocpr.com/articles/synthesis-of-some-2methyl5nitroimidazole-derivatives-as-potential-antimicrobial-agents.pdf

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. lookchem.com [lookchem.com]

- 4. aablocks.com [aablocks.com]

- 5. This compound | C9H7N3O2 | CID 821062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. mdpi.com [mdpi.com]

- 19. jocpr.com [jocpr.com]

- 20. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-nitrophenyl)-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Nitroimidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in modern drug discovery. When functionalized with a nitro group, the resulting nitroimidazole moiety gains a distinct set of characteristics, most notably the capacity for bioreductive activation under hypoxic conditions. This has made nitroimidazoles a focal point in the development of hypoxia-selective cytotoxins and radiosensitizers for cancer therapy, as well as agents against anaerobic bacteria and protozoa.[2][3][4] This guide focuses on a specific, yet representative member of this class: 1-(2-nitrophenyl)-1H-imidazole. We will delve into its chemical synthesis, detailed spectral characterization, and the broader context of its potential applications in drug development, providing a comprehensive resource for researchers in the field.

Core Molecular Attributes

A thorough understanding of a compound begins with its fundamental properties. This section outlines the key identifiers and physicochemical characteristics of this compound.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(2-nitrophenyl)imidazole .[5] The structure consists of an imidazole ring linked at the N1 position to a benzene ring, which is substituted with a nitro group at the ortho (position 2) position.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | 1-(2-nitrophenyl)imidazole | [5] |

| Molecular Formula | C₉H₇N₃O₂ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| CAS Number | 23309-16-2 | [5] |

| Appearance | Solid | |

| InChI | InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7H | [5] |

| InChIKey | HESJLLCGKVDGIB-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C(=C1)N2C=CN=C2)[O-] | [5] |

Note: The CAS number is listed as a depositor-supplied synonym in PubChem.

Synthesis and Purification

The synthesis of N-aryl imidazoles can be achieved through various methods. One of the most common and effective approaches is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[6] This method is particularly suitable for coupling aryl halides with N-heterocycles like imidazole.

The Ullmann Condensation Approach

The Ullmann reaction involves the coupling of an aryl halide with a nucleophile, in this case, the imidazole ring, in the presence of a copper catalyst.[6] The electron-withdrawing nitro group on the phenyl ring of the aryl halide substrate activates it towards nucleophilic substitution, making this reaction feasible.

Reaction Scheme:

Caption: General scheme for the Ullmann condensation synthesis.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Imidazole

-

1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), 1-fluoro-2-nitrobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of a synthesized compound is paramount. This section details the expected spectroscopic data for this compound, based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the imidazole and the nitrophenyl rings. The imidazole protons typically appear in the range of δ 6.7-7.7 ppm.[7] The protons on the nitrophenyl ring will exhibit characteristic splitting patterns in the aromatic region (δ 7.0-8.5 ppm), influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the imidazole ring (typically in the range of δ 124-133 ppm) and the nitrophenyl ring.[7] The carbon attached to the nitro group will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 189.17 g/mol .[5]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Applications in Drug Development

The this compound scaffold holds significant potential in medicinal chemistry, primarily due to the properties conferred by the nitroimidazole moiety.

Hypoxia-Selective Agents

The presence of the nitro group allows for bioreductive activation under hypoxic (low oxygen) conditions, a hallmark of solid tumors.[4] This makes this compound and its derivatives potential candidates for development as hypoxia-selective cytotoxins or radiosensitizers.[2][3] The mechanism involves the enzymatic reduction of the nitro group to form a radical anion, which can lead to cellular damage specifically in the oxygen-deficient environment of tumors.

Mechanism of Hypoxic Activation:

Caption: Simplified mechanism of bioreductive activation of nitroimidazoles.

Antimicrobial and Antiparasitic Agents

Nitroimidazoles are a well-established class of antimicrobial and antiparasitic drugs.[8] Their mechanism of action in these applications also relies on the reduction of the nitro group by microbial enzymes, leading to the formation of cytotoxic species that damage cellular components. While the specific activity of this compound has not been extensively reported, its structural similarity to known antimicrobial agents suggests it as a scaffold for the development of new anti-infective drugs.

Anticancer Potential

Beyond their role as hypoxia-selective agents, imidazole derivatives have been investigated for a wide range of anticancer activities.[9] These include the inhibition of various kinases and other cellular targets involved in cancer progression. The this compound structure could serve as a starting point for the design of novel kinase inhibitors or other targeted anticancer therapies.

Future Directions and Conclusion

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While the broader class of nitroimidazoles has been extensively studied, this specific compound offers opportunities for further investigation. Future research should focus on:

-

Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes.

-

Comprehensive Biological Evaluation: Systematic screening of this compound and its derivatives for antimicrobial, antiparasitic, and anticancer activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern the biological activity and selectivity of this class of compounds.

-

Mechanism of Action Studies: Investigating the precise molecular targets and pathways through which this compound exerts its biological effects.

References

- Hay, M. P., Wilson, W. R., Moselen, J. W., Palmer, B. D., & Denny, W. A. (1995). Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility. Journal of Medicinal Chemistry, 38(11), 1928–1941. [Link]

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Hay, M. P., Wilson, W. R., Moselen, J. W., Palmer, B. D., & Denny, W. A. (1994). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of Medicinal Chemistry, 37(3), 381–391. [Link]

- Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300. [Link]

- Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.

- Brezden, C. B., & Wouters, B. G. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(7), 931–938. [Link]

- IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]

- Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969. [Link]

- Gup, R., & Cakir, B. (2004). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archiv der Pharmazie, 337(7), 365–370. [Link]

- Gholivand, K., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(4), 103-107. [Link]

- de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1321. [Link]

- Daina, A., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(15), 4988. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

- El-Sayed, N. N. E., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5484. [Link]

- Al-Ghorbani, M., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 58(4), 149–160. [Link]

- Navarrete-Vázquez, G., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Archives of Pharmacal Research, 34(2), 181–189. [Link]

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.

- Al-Omair, M. A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22965–22991. [Link]

- ResearchGate. (n.d.). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.

- ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][4]imidazo[1,2-a]pyrrolo[3,4-c]pyridines.

- Journal of Chemical and Pharmaceutical Research. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst.

- Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340–437. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Data of 1-(2-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Key Heterocycle

1-(2-nitrophenyl)-1H-imidazole stands as a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural integrity and purity are paramount for any downstream application, necessitating a comprehensive understanding of its spectroscopic signature. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and data interpretation is emphasized to provide not just data, but actionable insights for researchers in the field.

The molecular structure of this compound, with the IUPAC name 1-(2-nitrophenyl)imidazole, consists of a central imidazole ring bonded to a nitrophenyl group at the first position.[1] The chemical formula is C₉H₇N₃O₂ and it has a molecular weight of 189.17 g/mol .[1]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (imidazole) | 7.8 - 8.2 | s | - |

| H-5 (imidazole) | 7.2 - 7.5 | t | ~1.2 |

| H-4 (imidazole) | 7.0 - 7.3 | t | ~1.2 |

| H-3' (phenyl) | 7.9 - 8.1 | dd | ~8.0, 1.5 |

| H-6' (phenyl) | 7.6 - 7.8 | dd | ~8.0, 1.5 |

| H-4', H-5' (phenyl) | 7.4 - 7.7 | m | - |

Interpretation and Rationale:

-

Imidazole Protons: The proton at the C-2 position of the imidazole ring is expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atoms, appearing as a singlet. The H-4 and H-5 protons will appear as triplets due to coupling with each other.

-

Nitrophenyl Protons: The protons on the nitrophenyl ring will exhibit a more complex pattern due to the ortho-nitro group. The proton ortho to the nitro group (H-3') will be significantly downfield. The remaining phenyl protons will appear as a multiplet in the aromatic region. The electron-withdrawing nature of the nitro group deshields the aromatic protons, shifting them to a lower field compared to unsubstituted benzene.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | 135 - 140 |

| C-4 (imidazole) | 128 - 132 |

| C-5 (imidazole) | 118 - 122 |

| C-1' (phenyl) | 145 - 150 |

| C-2' (phenyl) | 130 - 135 |

| C-3' (phenyl) | 123 - 127 |

| C-4' (phenyl) | 128 - 132 |

| C-5' (phenyl) | 124 - 128 |

| C-6' (phenyl) | 130 - 134 |

Interpretation and Rationale:

-

Imidazole Carbons: The chemical shifts of the imidazole carbons are influenced by the nitrogen atoms. C-2 is typically the most deshielded.

-

Nitrophenyl Carbons: The carbon bearing the nitro group (C-2') and the carbon attached to the imidazole ring (C-1') will be significantly deshielded. The chemical shifts of the other phenyl carbons are influenced by the electron-withdrawing nitro group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the nitro group, the aromatic rings, and the imidazole moiety. An experimental FTIR spectrum is available on SpectraBase, confirming the key vibrational modes.[1]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretching (aromatic and imidazole) |

| ~1520-1560 | Strong | Asymmetric NO₂ stretching |

| ~1340-1380 | Strong | Symmetric NO₂ stretching |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1450-1500 | Medium | C=N stretching (imidazole ring) |

| ~750-800 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Interpretation and Rationale:

-

Nitro Group: The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. These are typically found in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

Aromatic and Imidazole Rings: The C-H stretching vibrations of the aromatic and imidazole rings appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the rings give rise to absorptions in the 1450-1600 cm⁻¹ region.

-

Substitution Pattern: The strong absorption in the 750-800 cm⁻¹ range is indicative of the C-H out-of-plane bending for an ortho-disubstituted benzene ring, which is a key feature for confirming the 2-nitrophenyl isomer.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. A GC-MS spectrum for this compound is available on SpectraBase.[1]

Table 4: Expected Mass Spectrometry Data

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 143 | [M - NO₂]⁺ |

| 116 | [C₇H₆N₂]⁺ |

| 90 | [C₅H₄N₂]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 189, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.

Caption: Proposed mass spectrometry fragmentation pathway.

A primary fragmentation pathway involves the loss of the nitro group (NO₂) as a neutral radical, leading to a fragment ion at m/z 143. Subsequent fragmentations may include the loss of HCN from the imidazole ring, leading to further daughter ions.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the coupling constants.

-

Caption: Standard workflow for NMR spectral acquisition.

IR Spectroscopy Protocol

-

Sample Preparation:

-